Catharanthine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

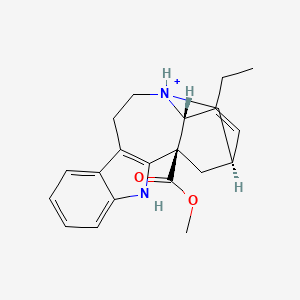

Catharanthine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of catharanthine. Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata. It is one of the two precursors that form vinblastine, the other being vindoline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Catharanthine can be synthesized through various methods, including biosynthesis in engineered yeast strains. For instance, an engineered Pichia pastoris yeast strain can produce catharanthine using methanol as a carbon feedstock . This method involves the expression of multiple enzymes responsible for the biosynthesis of catharanthine within the yeast cells.

Industrial Production Methods: Industrial production of catharanthine often involves the extraction from Catharanthus roseus. The plant is rich in alkaloids, including catharanthine and vindoline, which are key components in the synthesis of anticancer substances vinblastine and vincristine . The extraction process typically involves the use of solvents to isolate the alkaloids from the plant material.

Análisis De Reacciones Químicas

Acid-Catalyzed Rearrangement

Under strong acidic conditions (e.g., concentrated HCl), catharanthine(1+) undergoes a complex rearrangement yielding multiple products via ring-opening intermediates:

| Reactant | Conditions | Products | Yield (%) | Mechanism Insights |

|---|---|---|---|---|

| Catharanthine(1+) | HCl (conc.), 25°C | Cleavamine, Descarbomethoxycatharanthine | 20–30 | Ring-opening via aziridinium ion |

| Pyridinium derivatives | 10–15 | Transannular cyclization |

This reaction proceeds through a proposed aziridinium ion intermediate (XI), which undergoes nucleophilic attack or further cyclization . The formation of cleavamine is favored in reducing conditions, suppressing competitive pyridinium byproduct formation .

Radical-Mediated Coupling with Vindoline

Catharanthine(1+) participates in diastereospecific coupling reactions with vindoline, a critical step in vinblastine biosynthesis:

Key Parameters

-

Oxidant : Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

-

Solvent : Acetonitrile

-

Stereochemistry : Exclusive C16' inversion

The reaction involves single-electron oxidation of catharanthine(1+) to generate a delocalized radical cation (C ), which undergoes electrophilic aromatic substitution with vindoline. This mechanism is distinct from enzymatic Polonovski-type couplings .

Vindolinine Synthase (VNS)-Catalyzed Reaction

Catharanthine(1+) serves as a substrate for Fe(II)/α-ketoglutarate-dependent dioxygenases:

| Enzyme | Cofactors | Products | Isotope Labeling Evidence |

|---|---|---|---|

| Vindolinine synthase | α-Ketoglutarate, O₂ | 19 S-Vindolinine, 19 R-Vindolinine | D₂O incorporation at C16 |

VNS catalyzes a redox-neutral reaction, generating a C19 radical intermediate that cyclizes to form vindolinine epimers. Deuterium tracing confirms hydrogen abstraction from water during radical quenching .

Biotransformation in Catharanthus roseus

Suspension-cultured cells metabolize catharanthine(1+) into oxidative derivatives:

| Substrate | Biotransformation Product | Conversion Rate (%) | Gene Regulation Effects |

|---|---|---|---|

| Catharanthine(1+) | 3-Hydroxy-4-imino-catharanthine | 9.75 (120 h) | Upregulates D4H, downregulates G10H, LAMT |

Oxidative Cleavage

Catharanthine(1+) undergoes oxidative cleavage in the presence of peroxidase-like systems:

| Oxidizing Agent | Products | Biological Relevance |

|---|---|---|

| H₂O₂/Peroxidase | Vinblastine precursors | Anticancer drug biosynthesis |

| Fe³⁺/O₂ | Secologanin derivatives | MIA diversification |

This reaction is critical for coupling catharanthine(1+) with vindoline to form the vinblastine scaffold .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Properties

Catharanthine is recognized for its anticancer potential, particularly as a vinca alkaloid. Studies have demonstrated that it induces apoptosis in cancer cells, such as HepG2 liver carcinoma cells, by reducing oxidative stress and activating autophagy signaling pathways. Specifically, catharanthine upregulates autophagy-related genes like LC3 and Beclin1 while inhibiting the mTOR pathway, which is crucial for cell growth and survival .

Table 1: Summary of Anticancer Effects of Catharanthine

| Cell Line | Mechanism of Action | Effect |

|---|---|---|

| HepG2 | Induces apoptosis and autophagy | Dose-dependent cytotoxicity |

| Various tumor cells | Alters microtubular dynamics | Inhibits cell growth |

1.2 Antimicrobial Activity

Catharanthine exhibits notable antimicrobial properties. Research indicates that extracts from C. roseus, including those containing catharanthine, show significant antibacterial activity against various pathogens. For instance, ethanolic extracts have been tested for their efficacy against bacteria, with leaf extracts demonstrating the highest activity .

Table 2: Antimicrobial Efficacy of Catharanthine Extracts

| Pathogen | Extract Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Leaf extract | Significant antibacterial effect |

| Escherichia coli | Stem extract | Moderate antibacterial effect |

Agricultural Applications

2.1 Enhancing Alkaloid Production

Agricultural studies have focused on optimizing the production of catharanthine through various cultivation techniques. For example, the application of specific nutrients and growth regulators has been shown to significantly enhance the concentration of catharanthine in C. roseus plants. Techniques such as light manipulation and elicitation with biotic and abiotic factors have also been explored to boost alkaloid yields .

Table 3: Methods to Enhance Catharanthine Production

| Method | Condition | Increase in Catharanthine Production |

|---|---|---|

| Elicitation with MeJA | 100 µM | 11.12-fold increase (55.6 mg/L) |

| Nutrient supplementation | KCl (4g/L) | 3.15-fold increase (12.3 mg/L) |

| Light treatment | Red LED | +67.3% compared to other treatments |

Biotechnological Applications

3.1 Genetic Engineering

Recent advances in genetic engineering have enabled researchers to enhance catharanthine production through metabolic engineering approaches. By overexpressing specific genes involved in the biosynthetic pathway of alkaloids, significant increases in catharanthine levels have been reported in transformed plant cultures .

Table 4: Genetic Engineering Strategies for Catharanthine Production

| Strategy | Target Gene(s) | Outcome |

|---|---|---|

| Overexpression of STR | STR | 24.6-fold increase (123 mg/L) |

| Co-expression of TDC and DAT | TDC, DAT | 125-fold increase (625 mg/L) |

Mecanismo De Acción

Catharanthine exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation. It inhibits phosphodiesterase activity and elevates intracellular cyclic adenosine monophosphate levels, which activate adenosine monophosphate-activated protein kinase as a tumor suppressor . Additionally, catharanthine activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin .

Comparación Con Compuestos Similares

Catharanthine is similar to other terpene indole alkaloids such as vindoline, vinblastine, and vincristine. These compounds share similar biosynthetic pathways and pharmacological activities. catharanthine is unique in its ability to disrupt the cell cycle and induce autophagy . Vindoline, on the other hand, is another precursor of vinblastine and vincristine and is also derived from Catharanthus roseus .

List of Similar Compounds:- Vindoline

- Vinblastine

- Vincristine

Propiedades

Fórmula molecular |

C21H25N2O2+ |

|---|---|

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

methyl (1R,15R,18R)-17-ethyl-3-aza-13-azoniapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1 |

Clave InChI |

CMKFQVZJOWHHDV-NQZBTDCJSA-O |

SMILES isomérico |

CCC1=C[C@H]2C[C@]3([C@@H]1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canónico |

CCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.